

# Sulopenem test-of-cure microbiological eradication

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

## Microbiological Eradication in Clinical Trials

| Trial / Population                             | Intervention                      | Comparator                     | Microbiological Success | Key Findings                                                                                                                                                                                          |
|------------------------------------------------|-----------------------------------|--------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| REASSURE (uUTI) [1]                            | Oral <b>Sulopenem</b> /Probenecid | Oral Augmentin                 | 75.2%                   | • Statistically superior microbiological success vs. Augmentin (66.7%) • Primary endpoint (overall response) also demonstrated superiority                                                            |
| Phase 3 (uUTI) - Non-Susceptible Pathogens [2] | Oral <b>Sulopenem</b>             | Ciprofloxacin                  |                         | • Demonstrated 26.6% treatment difference in efficacy (composite endpoint) in pathogens non-susceptible to ciprofloxacin • Superior clinical response (83% vs. 62.6%) at Day 12                       |
| Phase 3 (uUTI) - Overall [2]                   | Oral <b>Sulopenem</b>             | Ciprofloxacin                  | Higher ASB Rate         | • Microbiological outcome differed due to higher Asymptomatic Bacteriuria (ASB) with <b>sulopenem</b> (15.2% vs 7.8%) at Day 12 • Clinical outcomes were equivalent and durable at Day 28             |
| SURE-2 (cUTI) [3]                              | IV → Oral <b>Sulopenem</b>        | IV Ertapenem → Oral Comparator | Not Non-Inferior        | • Non-inferiority not met for primary composite endpoint • Difference driven by higher asymptomatic bacteriuria rate in <b>sulopenem</b> arm; clinical responses were comparable at other time points |

## Experimental Protocol Details

The data in the table above was generated under rigorous clinical trial conditions. Here are the methodologies for the key studies cited.

- **REASSURE Trial Design [1]:** This was a **Phase 3, randomized, double-blind, double-dummy study** conducted under an FDA Special Protocol Assessment (SPA).
  - **Participants:** Adult women with uncomplicated UTIs (uUTIs).
  - **Intervention:** Oral **sulopenem** etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.
  - **Comparator:** Oral amoxicillin/clavulanate (Augmentin; 875 mg/125 mg) twice daily for 5 days.
  - **Primary Endpoint:** Overall response (combined clinical cure and microbiologic eradication) at the **Test-of-Cure (TOC) visit (Day 12)** in the microbiological-modified Intent-to-Treat susceptible (m-MITTS) population.
  - **Microbiological Success Definition:** Eradication of the qualifying uropathogen to **<10<sup>3</sup> CFU/mL** at the TOC visit.
- **Earlier Phase 3 Trial vs. Ciprofloxacin [2]:** This was a **Phase 3 double-blind study**.
  - **Participants:** Adult women with uncomplicated UTIs (uUTIs).
  - **Intervention:** A 5-day course of oral **sulopenem**.
  - **Comparator:** A 3-day regimen of ciprofloxacin.
  - **Primary Endpoint:** A composite of clinical symptom resolution and microbiological eradication at the **TOC visit (Day 12)**.
  - **Microbiological Analysis:** The primary endpoint was evaluated in the microbiological intent-to-treat (micro-ITT) population, which required a baseline pathogen of at least **10<sup>5</sup> CFU/mL**.

## Mechanism of Action and Trial Workflow

The efficacy of **sulopenem** is rooted in its mechanism of action, which is consistent with other  $\beta$ -lactam antibiotics. The following diagram illustrates the drug's pathway for eradicating bacteria and the subsequent evaluation in clinical trials.



Click to download full resolution via product page

## Interpretation of Findings and Key Considerations

When interpreting these results, researchers should consider several nuanced factors:

- **Asymptomatic Bacteriuria (ASB) Impact:** The higher rate of ASB in some **sulopenem** trials [2] [3] is noted in the data. Some analyses suggest this may reflect restoration of normal urogenital flora rather than true infection persistence, as clinical outcomes remained durable in follow-up [2].
- **Resistance Profile Advantage:** A critical finding from the trials is **sulopenem's low potential for inducing resistance**. One study observed that 41.7% of pathogens initially susceptible to ciprofloxacin developed resistance post-treatment, whereas the minimum inhibitory concentration (MIC) distribution for **sulopenem** remained stable [2].
- **Potency Against Resistant Phenotypes:** In vitro studies confirm that **sulopenem** retains potent activity against uropathogens resistant to other oral antibiotics, including ESBL-producing *E. coli* and \*K. pneumoniae\*, as well as isolates non-susceptible to ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole [4] [5].

## Future Research and Regulatory Context

- **Regulatory Status:** Iterum Therapeutics resubmitted its New Drug Application (NDA) for oral **sulopenem** in Q2 2024, with an FDA decision expected in Q4 2024 [1] [6].
- **Antibiotic Stewardship:** Experts emphasize that the role of **sulopenem**, if approved, should be guided strongly by **antibiotic stewardship principles**. Its optimal use is likely for confirmed multidrug-resistant UTIs, particularly when susceptibility testing indicates resistance to first-line oral agents [4] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Iterum Therapeutics Announces Positive Topline Results ... [iterumtx.com]

2. Conf42: Combatting Antibiotic Resistance in UTI Treatment: Phase... [conf42.com]
3. for the Treatment of Complicated Urinary Tract Infections... Sulopenem [pmc.ncbi.nlm.nih.gov]
4. Sulopenem: An Intravenous and Oral Penem for the ... [pubmed.ncbi.nlm.nih.gov]
5. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
6. Iterum's oral sulopenem acceptance hinges on antibiotic ... [pharmaceutical-technology.com]

To cite this document: Smolecule. [Sulopenem test-of-cure microbiological eradication]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-test-of-cure-microbiological-eradication>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)